Pentyl propionate

Description

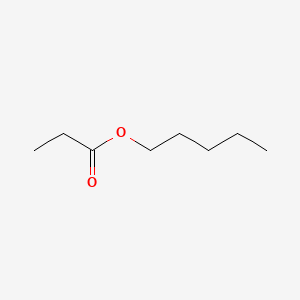

Structure

3D Structure

Properties

IUPAC Name |

pentyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7-10-8(9)4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSRVQVEYJNFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | N-PENTYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041606 | |

| Record name | Pentyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-pentyl propionate is a colorless liquid with an apple-like odor. Floats on water. (USCG, 1999), Liquid | |

| Record name | N-PENTYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

167.00 to 169.00 °C. @ 760.00 mm Hg | |

| Record name | Pentyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

106 °F (USCG, 1999) | |

| Record name | N-PENTYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.81 mg/mL at 25 °C | |

| Record name | Pentyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.869 to 0.873 at 68 °F (USCG, 1999) | |

| Record name | N-PENTYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

624-54-4 | |

| Record name | N-PENTYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826P0596UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-73.1 °C | |

| Record name | Pentyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical properties of n-pentyl propionate

An In-depth Technical Guide to the Physicochemical Properties of n-Pentyl Propionate

Introduction

n-Pentyl propionate (also known as amyl propionate), with the CAS number 624-54-4, is an organic ester formed from the condensation of pentan-1-ol and propanoic acid.[1][2] It is a colorless liquid recognized for its characteristic fruity aroma, often described as apple- or apricot-like.[1][3][4] This compound serves as a versatile solvent in a variety of industrial applications, including in lacquer thinners, printing inks, aerosol sprays, and as a fragrance and flavor agent.[1][5][6] Its linear structure and slow evaporation rate contribute to effective viscosity reduction and improved solvent diffusion from coating films.[2][7] For researchers and professionals in drug development, understanding the precise physicochemical properties of n-pentyl propionate is crucial for its potential use in formulations, as a processing solvent, or as a reference standard.

Physicochemical Data

The fundamental physical and chemical properties of n-pentyl propionate are summarized in the table below. This data is essential for predicting its behavior in various chemical and physical systems, from solubility characteristics to thermal stability.

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [1][3] |

| Appearance | Clear, colorless liquid with a fruity, apple-like odor[1][3][8] |

| Boiling Point | 167.0 to 169.0 °C at 760 mmHg[1][3] |

| Melting Point | -73.1 °C to -75 °C[3][9][10] |

| Density | 0.873 to 0.874 g/mL at 20-25 °C[6] |

| Solubility in Water | 0.81 g/L (or 810 mg/L) at 25 °C[3] |

| Vapor Pressure | 1.5 mmHg at 20 °C[7] |

| Refractive Index | n20/D 1.4074[9] |

| Flash Point | 56 to 57 °C (133 to 135 °F) - closed cup[6][8] |

| Viscosity | 1.0 cP at 20 °C[6] |

| Surface Tension | 26.4 dynes/cm at 20 °C[7][11] |

| Autoignition Temp. | 379.85 °C (712 °F)[3][6] |

| Hansen Solubility | D: 15.80, P: 5.20, H: 5.70 |

Experimental Protocols

Detailed methodologies are critical for the replication and verification of physicochemical data. The following sections describe standard experimental protocols for determining the key properties of n-pentyl propionate.

Synthesis via Fischer Esterification and Purity Confirmation

n-Pentyl propionate is typically synthesized through the acid-catalyzed Fischer esterification of propanoic acid and n-pentanol.

-

Reaction Setup : To a round-bottom flask containing a magnetic stirrer, add n-pentanol (limiting reagent) and an excess of propanoic acid (e.g., 1.2 to 1.5 molar equivalents).[12]

-

Catalysis : While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant volume) to the flask.[12][13]

-

Reflux : Equip the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.[12][14] Heat the mixture to a gentle boil using a heating mantle or water bath. Allow the reaction to reflux for at least 60 minutes to drive the equilibrium towards the product.[12][14] The vapors should condense about one-third of the way up the condenser.[15]

-

Isolation : After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with ice-cold water to remove excess acid and alcohol, followed by a saturated sodium carbonate solution to neutralize any remaining acid (verified by cessation of CO₂ evolution).[14] Finally, wash with a saturated sodium chloride solution (brine) to reduce the solubility of the ester in any remaining aqueous phase.

-

Drying and Purification : Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate. Decant or filter the dried liquid into a distillation flask.

-

Purification : Purify the crude ester by simple distillation. Collect the fraction that distills over a narrow temperature range corresponding to the literature boiling point of n-pentyl propionate (approx. 167-169 °C).[12][15]

Boiling Point Determination

The boiling point is a primary indicator of purity and is determined during the final purification step.

-

Apparatus : Assemble a simple distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

-

Thermometer Placement : Place a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head.[15] This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Procedure : Heat the ester in the distillation flask. Record the temperature at which the first drop of distillate is collected and the temperature at which the last drop of the liquid vaporizes. The boiling point is the stable temperature plateau observed during the distillation process.[15]

-

Alternative Method (TGA) : Thermogravimetric Analysis (TGA) can also be used to determine the normal boiling point by measuring the weight loss of a sample as a function of increasing temperature under a controlled atmosphere.[16]

Density Measurement

Density is typically measured using a pycnometer or a digital densitometer at a controlled temperature (e.g., 20 or 25 °C).

-

Pycnometer Method :

-

Weigh a clean, dry pycnometer of a known volume.

-

Fill the pycnometer with the purified n-pentyl propionate, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant-temperature water bath until it reaches thermal equilibrium.

-

Adjust the liquid level to the pycnometer's calibration mark.

-

Remove the pycnometer, dry the exterior, and weigh it.

-

The density is calculated by dividing the mass of the ester by the known volume of the pycnometer.

-

Solubility Determination

The solubility of n-pentyl propionate in water is relatively low.[17] A standard method to quantify this is the shake-flask method.

-

Procedure :

-

Add an excess amount of n-pentyl propionate to a known volume of distilled water in a flask with a stopper.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand, permitting the undissolved ester to separate from the aqueous solution.

-

Carefully extract a sample from the aqueous phase, ensuring no undissolved ester is included.

-

Analyze the concentration of n-pentyl propionate in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) with a calibrated standard curve.

-

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram outlines the key stages in the laboratory synthesis and subsequent purification of n-pentyl propionate.

Caption: Workflow for the synthesis and purification of n-pentyl propionate.

Structure-Property Relationships

The physicochemical properties of n-pentyl propionate are a direct consequence of its molecular structure.

Caption: Relationship between molecular structure and key properties.

References

- 1. nbinno.com [nbinno.com]

- 2. PENTYL PROPIONATE - Ataman Kimya [atamanchemicals.com]

- 3. Amyl propionate | C8H16O2 | CID 12217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. dow.com [dow.com]

- 6. univarsolutions.com [univarsolutions.com]

- 7. hedinger.de [hedinger.de]

- 8. trichemlab.com [trichemlab.com]

- 9. N-PENTYL PROPIONATE CAS#: 624-54-4 [m.chemicalbook.com]

- 10. Pentyl propanoate - Wikipedia [en.wikipedia.org]

- 11. gluespec.com [gluespec.com]

- 12. csub.edu [csub.edu]

- 13. scribd.com [scribd.com]

- 14. coachbenner.weebly.com [coachbenner.weebly.com]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. researchgate.net [researchgate.net]

- 17. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to Pentyl Propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentyl propanoate, covering its fundamental chemical properties, synthesis, and analytical methodologies. The information is curated to support research and development activities where this ester is of interest.

Chemical Identity and Properties

The IUPAC name for the compound is pentyl propanoate . It is also commonly known by its synonyms, pentyl propionate and amyl propionate .[1][2] This organic ester is formed from the condensation of pentan-1-ol and propanoic acid.[1] Pentyl propanoate is a colorless liquid recognized for its characteristic sweet and fruity aroma, often compared to apples or apricots.[1][3][4]

The physical and chemical properties of pentyl propanoate are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₈H₁₆O₂ | |

| Molar Mass | 144.22 | g/mol |

| Density | 0.870 | g/cm³ |

| Melting Point | -75 | °C |

| Boiling Point | 168 | °C |

| Flash Point | 56 | °C |

| Refractive Index | 1.4074 (at 20°C) | |

| Solubility in Water | 0.81 (at 25°C) | mg/mL |

Pentyl propanoate is slightly soluble in water. This limited aqueous solubility is attributed to the non-polar nature of its pentyl group, which is more dominant than the polar ester functional group.[5] Conversely, it exhibits high solubility in common organic solvents such as alcohols, ethers, chloroform, and acetone.[5]

Synthesis and Logical Relationships

Pentyl propanoate is synthesized through the esterification of pentanol with propanoic acid. This reaction can be catalyzed by an acid or an enzyme. The relationship between its structure and properties, as well as its synthesis, are illustrated below.

Caption: Synthesis and structure-property relationships of pentyl propanoate.

Experimental Protocols

This protocol describes a general procedure for the enzymatic synthesis of pentyl propanoate in a solvent-free system using an immobilized lipase.

Materials:

-

Pentan-1-ol

-

Propanoic acid

-

Immobilized lipase (e.g., from Candida rugosa)

-

Packed Bed Reactor (PBR)

-

Heating system with temperature control

-

Pump for reagent delivery

Procedure:

-

Reactor Setup: The Packed Bed Reactor is filled with the immobilized lipase.

-

Reagent Preparation: A mixture of pentan-1-ol and propanoic acid is prepared, typically with a molar ratio favoring the alcohol to drive the reaction towards the product.

-

Reaction Initiation: The reagent mixture is pumped through the PBR at a controlled flow rate.

-

Temperature Control: The reactor is maintained at an optimal temperature, which for pentyl propanoate synthesis can be around 70°C.[6][7]

-

Sample Collection: The effluent from the reactor is collected at regular intervals to monitor the progress of the reaction.

-

Analysis: The collected samples are analyzed, for example by gas chromatography, to determine the concentration of pentyl propanoate and the remaining reactants.

-

Purification: The final product can be purified from the reaction mixture by distillation.

Caption: Experimental workflow for the enzymatic synthesis of pentyl propanoate.

This protocol provides a general methodology for the quantitative analysis of pentyl propanoate in a sample matrix.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)

-

Capillary column suitable for volatile organic compounds (e.g., HP-5ms or similar)

-

Autosampler

-

Data acquisition and processing software

Procedure:

-

Sample Preparation:

-

For liquid samples, dilute with a suitable organic solvent (e.g., hexane or acetone).

-

An internal standard (IS) can be added for improved quantification. The IS should be a compound not present in the sample and with a retention time that does not overlap with other components.

-

-

GC-FID Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp at 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 30:1

-

-

Calibration: Prepare a series of calibration standards of pentyl propanoate of known concentrations in the same solvent as the samples. Analyze these standards to construct a calibration curve.

-

Sample Analysis: Inject the prepared samples into the GC-FID system.

-

Data Processing: Identify the peak corresponding to pentyl propanoate based on its retention time. Quantify the amount of pentyl propanoate in the samples by comparing its peak area to the calibration curve.

References

- 1. Pentyl propanoate - Wikipedia [en.wikipedia.org]

- 2. Pentyl propanoate [molecules.lyceejeanbart.fr]

- 3. Human Metabolome Database: Showing metabocard for Pentyl propanoate (HMDB0031638) [hmdb.ca]

- 4. PENTYL PROPIONATE - Ataman Kimya [atamanchemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Pentyl Propionate from Pentan-1-ol and Propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentyl propionate, an ester commonly used in the fragrance, flavor, and pharmaceutical industries. The primary method detailed is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This document outlines the reaction principles, a detailed experimental protocol, purification techniques, and characterization of the final product.

Reaction Principle and Stoichiometry

The synthesis of pentyl propionate from pentan-1-ol and propanoic acid is a reversible esterification reaction.[2][3] In the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), the hydroxyl group of pentan-1-ol nucleophilically attacks the carbonyl carbon of propanoic acid.[4] The reaction proceeds through a tetrahedral intermediate, and the elimination of a water molecule yields the ester, pentyl propionate.[4]

The overall reaction is as follows:

CH₃CH₂COOH + CH₃(CH₂)₄OH ⇌ CH₃CH₂COO(CH₂)₄CH₃ + H₂O (Propanoic Acid) + (Pentan-1-ol) ⇌ (Pentyl Propionate) + (Water)

To drive the equilibrium towards the formation of the ester, the reaction is typically conducted under reflux with the continuous removal of water, often through azeotropic distillation with a Dean-Stark apparatus, or by using an excess of one of the reactants.[3][5]

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. This data is crucial for the experimental setup, purification, and final product identification.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Propanoic Acid | 74.08 | 141 | 0.992 | 1.385 |

| Pentan-1-ol | 88.15 | 138 | 0.811 | 1.410 |

| Pentyl Propionate | 144.21 | 169 | 0.873 | 1.4074 |

Data sourced from[2][6][7][8][9]

Detailed Experimental Protocol: Fischer Esterification

This protocol details a laboratory-scale synthesis of pentyl propionate using sulfuric acid as a catalyst.

3.1. Materials and Equipment

-

Pentan-1-ol

-

Propanoic acid

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus (simple or fractional)

-

Rotary evaporator (optional)

3.2. Reaction Setup and Procedure

-

Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine pentan-1-ol (e.g., 0.5 mol, 44.08 g, 54.3 mL) and propanoic acid (e.g., 0.6 mol, 44.45 g, 44.8 mL). Using a slight excess of the carboxylic acid can help to drive the reaction towards the product.

-

Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (approximately 1-2 mL) to the flask. This addition is exothermic and should be done with caution.

-

Reflux: Assemble a reflux condenser on the round-bottom flask and place the apparatus in a heating mantle. Heat the reaction mixture to a gentle reflux. The reaction is typically refluxed for 1-2 hours.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[5]

3.3. Work-up and Purification

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel.

-

Washing:

-

Add 50 mL of deionized water to the separatory funnel and shake gently to wash the organic layer. Allow the layers to separate and discard the lower aqueous layer.

-

To neutralize the acidic catalyst and any unreacted propanoic acid, wash the organic layer with 50 mL portions of a 5% aqueous sodium bicarbonate solution.[10] Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves. Continue the washings until no more gas evolution is observed.

-

Perform a final wash with 50 mL of deionized water, followed by a wash with 50 mL of brine (saturated sodium chloride solution) to aid in the removal of dissolved water.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of a drying agent, such as anhydrous magnesium sulfate or sodium sulfate.[10] Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.

-

Isolation of Crude Product: Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask. If a rotary evaporator is available, the majority of any unreacted pentan-1-ol can be removed under reduced pressure.

3.4. Final Purification by Distillation

The crude pentyl propionate is purified by distillation.[10] Given that the boiling point of pentyl propionate is 169 °C, a simple or fractional distillation at atmospheric pressure is suitable.[8] For heat-sensitive applications or to lower the boiling point, vacuum distillation can be employed.[11]

-

Atmospheric Distillation: Assemble a distillation apparatus and add a few boiling chips to the flask containing the crude product. Heat the flask gently and collect the fraction that distills at or near the literature boiling point of pentyl propionate (169 °C).[6][7]

Characterization of Pentyl Propionate

The identity and purity of the synthesized pentyl propionate can be confirmed through various analytical techniques.

4.1. Physical Properties

A comparison of the experimentally determined physical properties with literature values can provide an initial assessment of purity.

| Property | Literature Value |

| Boiling Point | 169 °C |

| Density (at 25°C) | 0.873 g/mL |

| Refractive Index (n20/D) | 1.4074 |

4.2. Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum of pentyl propionate is expected to show a strong characteristic absorption band for the C=O (ester) stretching vibration around 1740 cm⁻¹. Other significant peaks include C-O stretching vibrations and C-H stretching and bending vibrations.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H NMR spectrum provides a unique fingerprint of the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~2.2 | Quartet | 2H | -CO-CH₂ -CH₃ |

| ~1.6 | Multiplet | 2H | -O-CH₂-CH₂ - |

| ~1.3 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₃ |

| ~1.1 | Triplet | 3H | -CO-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |

Predicted spectral data based on general chemical shift knowledge and available online databases.[12]

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes in the synthesis and purification of pentyl propionate.

Caption: Workflow for the synthesis of pentyl propionate.

Caption: Mechanism of Fischer-Speier esterification.

References

- 1. praxilabs.com [praxilabs.com]

- 2. Pentyl propanoate - Wikipedia [en.wikipedia.org]

- 3. Ester - Wikipedia [en.wikipedia.org]

- 4. cerritos.edu [cerritos.edu]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. chembk.com [chembk.com]

- 7. Pentyl propionate | CAS#:624-54-4 | Chemsrc [chemsrc.com]

- 8. Pentyl propionate = 99 624-54-4 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. How To [chem.rochester.edu]

- 12. Human Metabolome Database: Showing metabocard for Pentyl propanoate (HMDB0031638) [hmdb.ca]

The Natural Occurrence of Pentyl Propionate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl propionate, an ester known for its characteristic sweet, fruity aroma reminiscent of apricot and pineapple, is a naturally occurring volatile organic compound found in a variety of fruits. This technical guide provides an in-depth overview of the natural occurrence of pentyl propionate, detailing its presence in fruits such as apples, plums, and grapes. The document summarizes quantitative data, outlines experimental protocols for its analysis, and illustrates its biosynthetic pathway. This information is intended to be a valuable resource for researchers in the fields of food science, natural product chemistry, and drug development who are interested in the isolation, characterization, and potential applications of this aromatic ester.

Natural Occurrence of Pentyl Propionate in Fruits

Pentyl propionate, also known as amyl propionate, contributes to the complex aroma profile of several fruits. Its presence has been identified in a range of fruit species, with notable concentrations found in apples.

Apples (Malus domestica)

Apples are a significant natural source of pentyl propionate. A study analyzing the volatile compounds in the peels of 40 different apple cultivars identified amyl propionate as a consistent component.[1] The concentration of this ester, however, varies considerably among different cultivars. For instance, in 'Gala' apples, pentyl propionate has been identified as one of the volatile compounds emitted after storage.[2]

Plums (Prunus spp.)

The distinctive aroma of plums is also partially attributed to the presence of various esters, including pentyl propionate.[3] While extensive quantitative data for pentyl propionate in plums is not as readily available as for apples, its contribution to the overall "fruity" and "sweet" notes is acknowledged in flavor chemistry.

Grapes (Vitis spp.)

Grapes and their fermented products, such as wine, contain a wide array of esters that are crucial to their aromatic profile. Pentyl propionate has been noted as a constituent in the volatile profile of grapes, contributing to the fruity and sweet sensory characteristics.[3]

Quantitative Data

The concentration of pentyl propionate can vary significantly depending on the fruit variety, ripeness, and storage conditions. The following table summarizes the available quantitative data for pentyl propionate in apple peels.

| Fruit Species | Cultivar/Variety | Sample Type | Average Concentration (μg/kg FW) | Concentration Range (μg/kg FW) | Reference |

| Apple (Malus domestica) | 40 Cultivars (Average) | Peel | 11.01 | 0 - 103.27 | [1] |

FW: Fresh Weight

Experimental Protocols

The analysis of volatile compounds like pentyl propionate in fruits is most commonly performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and allows for the identification and quantification of volatile and semi-volatile compounds.

Sample Preparation

-

Fruit Homogenization: Obtain fresh, ripe fruit samples. For apples, the peel can be analyzed separately from the pulp. The fruit material is finely ground, often under liquid nitrogen, to a homogenous powder.

-

Sample Weighing: A precise amount of the homogenized sample (e.g., 5.0 g) is weighed into a headspace vial (e.g., 20 mL).

-

Addition of Internal Standard and Salt Solution: To aid in quantification and improve the release of volatile compounds, an internal standard (e.g., ethyl heptanoate) and a saturated salt solution (e.g., NaCl) are added to the vial. The salt solution helps to increase the ionic strength of the sample matrix, which promotes the partitioning of volatile analytes into the headspace.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Incubation: The sealed headspace vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample vial for a set time (e.g., 30-60 minutes) to adsorb the volatile analytes.

-

Desorption: The SPME fiber is then retracted and immediately inserted into the hot injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatography: The desorbed compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds. Helium is commonly used as the carrier gas.

-

Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), fragmented, and the resulting mass-to-charge ratios are detected.

-

Compound Identification and Quantification: The identification of pentyl propionate is achieved by comparing its mass spectrum and retention time with that of a pure standard and by matching the spectrum with entries in a mass spectral library (e.g., NIST). Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard and constructing a calibration curve with known concentrations of pentyl propionate.

Biosynthesis of Pentyl Propionate in Fruits

The formation of esters in fruits, including pentyl propionate, is a result of the plant's secondary metabolism. The key enzymes involved in this process are alcohol acyltransferases (AATs). These enzymes catalyze the esterification reaction between an alcohol and an acyl-CoA molecule.

In the case of pentyl propionate, the biosynthesis involves the reaction of pentan-1-ol with propionyl-CoA. Pentan-1-ol can be derived from the lipoxygenase (LOX) pathway, which involves the breakdown of fatty acids. Propionyl-CoA is an intermediate in the metabolism of various amino acids and fatty acids. The presence of pentanol in apple tissue has been shown to lead to the formation of pentyl propionate.[4]

Caption: Biosynthetic pathway of pentyl propionate in fruits.

Conclusion

Pentyl propionate is a naturally occurring ester that plays a role in the characteristic aroma of various fruits, most notably apples. The concentration of this compound can be quantified using HS-SPME GC-MS, a powerful analytical technique for volatile analysis. The biosynthesis of pentyl propionate is catalyzed by alcohol acyltransferases from alcohol and acyl-CoA precursors derived from primary metabolic pathways. A thorough understanding of the natural occurrence, analysis, and biosynthesis of pentyl propionate is essential for researchers in food science aiming to characterize fruit flavors, as well as for professionals in the fragrance and pharmaceutical industries exploring natural sources for valuable compounds.

References

Spectroscopic Profile of Pentyl Propionate: A Technical Guide

Introduction

Pentyl propionate (also known as amyl propionate) is an organic ester with the chemical formula C₈H₁₆O₂. It is a colorless liquid recognized for its characteristic apple-like odor. This technical guide provides an in-depth overview of the spectroscopic data for pentyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive reference for the characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for pentyl propionate, providing a quantitative basis for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of pentyl propionate provides information about the different types of protons and their immediate chemical environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| ~2.28 | Quartet | 2H | -O-CO-CH₂ -CH₃ |

| ~1.60 | Quintet | 2H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| ~1.33 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₂-CH₃ |

| ~1.14 | Triplet | 3H | -O-CO-CH₂-CH₃ |

| ~0.91 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum distinguishes the different carbon atoms within the pentyl propionate molecule. The following data is based on predicted values.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~174.5 | C =O (Ester Carbonyl) |

| ~64.5 | -O-C H₂- (Pentyl Chain) |

| ~28.3 | -O-CH₂-C H₂- (Pentyl Chain) |

| ~28.1 | -O-CH₂-CH₂-C H₂- (Pentyl Chain) |

| ~27.7 | -CO-C H₂- (Propionyl Chain) |

| ~22.3 | -CH₂-C H₂-CH₃ (Pentyl Chain) |

| ~13.9 | -CH₂-C H₃ (Pentyl Chain) |

| ~9.2 | -CO-CH₂-C H₃ (Propionyl Chain) |

Infrared (IR) Spectroscopy

The IR spectrum of pentyl propionate reveals the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of pentyl propionate shows the fragmentation pattern of the molecule upon ionization.

| m/z | Relative Intensity | Assignment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - C₂H₅]⁺ |

| 87 | Moderate | [CH₃CH₂COOCH₂]⁺ |

| 71 | High | [C₅H₁₁]⁺ (Pentyl cation) |

| 57 | Very High | [CH₃CH₂CO]⁺ (Propionyl cation) |

| 43 | High | [C₃H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid ester like pentyl propionate.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of pentyl propionate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.

-

-

Instrument Setup and Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a single drop of pentyl propionate directly onto the center of the ATR crystal, ensuring the crystal surface is covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of pentyl propionate (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

Transfer the solution to a GC vial.

-

-

Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

The data system will record the total ion chromatogram and the mass spectrum for each eluting peak.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as pentyl propionate.

Caption: Workflow for the spectroscopic analysis of pentyl propionate.

References

Pentyl propionate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentyl propionate, a carboxylic acid ester. The document details its chemical and physical properties, synthesis methodologies, and metabolic pathways, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Pentyl propionate, also known as amyl propionate, is a colorless liquid characterized by a sweet, fruity aroma reminiscent of apricots or pineapples. It is an organic ester formed from the condensation of pentan-1-ol and propanoic acid.

Below is a summary of its key quantitative data:

| Property | Value | References |

| CAS Number | 624-54-4 | [1][2][3][4][5][6][7] |

| Molecular Weight | 144.21 g/mol | [1][3][4][7] |

| Molecular Formula | C₈H₁₆O₂ | [1][2][4] |

| Density | 0.870 - 0.873 g/cm³ | [2][7] |

| Boiling Point | 168 - 169 °C | [2][7] |

| Melting Point | -75 °C | [2] |

| Flash Point | 56 °C | |

| Refractive Index | 1.4074 (at 20°C) | [7] |

Synthesis of Pentyl Propionate

The synthesis of pentyl propionate can be achieved through two primary methodologies: traditional chemical synthesis (Fischer esterification) and enzymatic synthesis.

2.1. Chemical Synthesis: Fischer Esterification

This method involves the acid-catalyzed reaction between pentan-1-ol and propanoic acid.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, combine 20 drops of pentan-1-ol with 10 drops of propanoic acid.

-

Catalyst Addition: Carefully add 5 drops of concentrated sulfuric acid to the flask. This should be done in a fume hood with appropriate personal protective equipment.

-

Reaction Conditions: Gently swirl the flask to mix the reactants. Place the flask in a hot water bath maintained at 80-95°C for 10 minutes.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The pentyl propionate can then be isolated and purified using standard laboratory techniques such as liquid-liquid extraction followed by distillation.

2.2. Enzymatic Synthesis

Enzymatic synthesis offers a more sustainable and selective alternative to chemical synthesis. It is typically carried out using an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), in a solvent-free system.

Experimental Protocol:

-

Reactant and Enzyme Preparation: The reaction is performed in a batch or packed-bed reactor. For a batch reactor, pentan-1-ol and propanoic acid are mixed, often in a 2:1 molar ratio, with the immobilized lipase.

-

Reaction Conditions: The reaction is maintained at a controlled temperature, typically between 40°C and 70°C, with constant stirring.

-

Monitoring: The progress of the reaction can be monitored by measuring the decrease in the concentration of propanoic acid over time.

-

Enzyme Reuse: A significant advantage of this method is the ability to recover and reuse the immobilized enzyme for multiple reaction cycles.

Metabolic Pathways and Toxicological Profile

While pentyl propionate is primarily used in the flavor and fragrance industries, understanding its metabolic fate is crucial for assessing its biological impact, a key consideration in drug development where similar ester structures may be used as prodrugs or excipients.

3.1. Anticipated Metabolism

It is anticipated that pentyl propionate, like other simple aliphatic esters, undergoes rapid hydrolysis in vivo, catalyzed by carboxylesterases present in the plasma, liver, and other tissues. This hydrolysis would yield pentan-1-ol and propionic acid.

3.2. Metabolism of Hydrolysis Products

-

Pentan-1-ol Metabolism: Pentan-1-ol is metabolized in the liver, primarily by alcohol dehydrogenase, to valeraldehyde. Valeraldehyde is then further oxidized to valeric acid by aldehyde dehydrogenase. Valeric acid can then enter the fatty acid metabolism pathway.

-

Propionic Acid Metabolism: Propionic acid is a naturally occurring short-chain fatty acid. It is metabolized in the mitochondria, where it is first converted to propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the Krebs cycle and can be used for energy production or gluconeogenesis.[3]

References

- 1. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionic Acid Pathway Mnemonic for USMLE [pixorize.com]

- 4. Peroxisomal metabolism of propionic acid and isobutyric acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Physicochemical and pharmacokinetic parameters of seven lipophilic chlorambucil esters designed for brain penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

A Comprehensive Technical Guide to the Solubility of Pentyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of pentyl propionate in aqueous and organic media. The following sections detail quantitative solubility data, standardized experimental methodologies for solubility determination, and a logical workflow for solubility assessment, designed to support research and development activities.

Executive Summary

Pentyl propionate (C8H16O2), an ester recognized for its characteristic fruity aroma, exhibits distinct solubility behavior dictated by its molecular structure. Possessing a polar ester group and a nonpolar pentyl chain, its solubility is highly dependent on the polarity of the solvent. This guide synthesizes available data to offer a clear understanding of its solubility profile, which is crucial for its application in formulations, as a reaction solvent, and in purification processes.

Quantitative Solubility Data

The solubility of pentyl propionate has been determined in water, with several sources providing consistent data. In contrast, for organic solvents, the available information is primarily qualitative, indicating high miscibility.

Aqueous Solubility

Pentyl propionate is characterized by its low solubility in water. This is a consequence of the hydrophobic nature of its five-carbon alkyl chain, which outweighs the hydrophilic character of the ester functional group.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 706.7 mg/L |

| Water | 25 | 0.81 g/L[1] |

| Water | 25 | 0.81 mg/mL[2][3][4] |

Organic Solubility

| Solvent | Qualitative Solubility |

| Alcohols (e.g., Ethanol, Methanol) | Highly Soluble/Miscible[5] |

| Ether (e.g., Diethyl Ether) | Highly Soluble/Miscible[5] |

| Chloroform | Highly Soluble/Miscible[5] |

| Acetone | Highly Soluble/Miscible[5] |

Experimental Protocols for Solubility Determination

Standardized methodologies are essential for obtaining reproducible solubility data. The following protocols are based on internationally recognized guidelines and established laboratory practices.

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

This method, known as the Flask Method, is suitable for substances with a solubility of 10 mg/L or higher.

3.1.1 Principle

A supersaturated solution of pentyl propionate in water is prepared and allowed to equilibrate. The concentration of the solute in the aqueous phase is then determined analytically after separation of the undissolved solute.

3.1.2 Materials and Equipment

-

Pentyl propionate (purity ≥ 99%)

-

Deionized or distilled water

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument

-

Volumetric flasks and pipettes

-

Syringes and filters (0.45 µm)

3.1.3 Procedure

-

Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of pentyl propionate to a known volume of water in a flask at the desired temperature. Shake vigorously after each addition until a saturated solution with an excess of the undissolved ester is observed. This helps in determining the appropriate amount of substance to be used in the main test.

-

Equilibration: Prepare at least three flasks. To each, add an amount of pentyl propionate that is in excess of its estimated solubility to a known volume of water.

-

Stopper the flasks and place them in a constant temperature bath, shaking or stirring continuously. The equilibration time can vary, but a minimum of 24 hours is recommended. To confirm that equilibrium has been reached, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are in agreement.

-

Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the separation of the aqueous phase from the undissolved ester. If necessary, centrifugation at the test temperature can be employed to facilitate separation.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous phase using a syringe. Filter the aliquot through a 0.45 µm filter that has been pre-saturated with the sample solution to avoid loss of solute due to adsorption.

-

Determine the concentration of pentyl propionate in the filtrate using a validated analytical method, such as GC-FID. Prepare calibration standards to quantify the concentration accurately.

Determination of Solubility in Organic Solvents

A similar gravimetric or analytical approach can be used to determine the solubility in organic solvents, especially where the solubility is not infinite (i.e., not fully miscible).

3.2.1 Principle

A known mass of the organic solvent is saturated with pentyl propionate at a constant temperature. The amount of dissolved pentyl propionate is then determined.

3.2.2 Materials and Equipment

-

Pentyl propionate (purity ≥ 99%)

-

Selected organic solvent (analytical grade)

-

Constant temperature bath or shaker

-

Sealed vials or flasks

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC), if applicable

3.2.3 Procedure

-

Saturation: In a series of sealed vials, add an excess amount of pentyl propionate to a known mass of the organic solvent at the desired temperature.

-

Equilibration: Agitate the vials in a constant temperature bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the test temperature until the undissolved pentyl propionate has settled.

-

Analysis:

-

Gravimetric Method (for non-volatile solvents): Carefully transfer a known mass of the clear supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not volatilize the pentyl propionate). The mass of the remaining pentyl propionate is then determined.

-

Analytical Method: If a suitable analytical method (e.g., GC, HPLC) is available, a small aliquot of the supernatant is carefully removed, diluted appropriately, and analyzed to determine the concentration of pentyl propionate.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like pentyl propionate.

Caption: Workflow for determining the solubility of pentyl propionate.

References

Pentyl Propanoate: A Comprehensive Technical Dossier on its Physicochemical Properties

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper provides a detailed technical guide on the physicochemical properties of pentyl propanoate, an ester of significant interest in the fields of flavor and fragrance, as well as in the development of novel therapeutic agents and industrial solvents. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its fundamental characteristics, experimental determination protocols, and relevant chemical workflows.

Pentyl propanoate (C₈H₁₆O₂), also known as amyl propionate, is a colorless liquid recognized by its characteristic fruity aroma, often described as apple- or apricot-like.[1] Its utility extends from its use as a fragrance and flavoring agent to a solvent in various industrial applications.[2] A thorough understanding of its boiling and melting points is critical for its application in diverse fields, particularly in drug formulation and development where thermal stability and phase transitions are of paramount importance.

Physicochemical Data of Pentyl Propanoate

The melting and boiling points of pentyl propanoate have been determined through various experimental studies. A summary of these critical physical constants is presented below.

| Property | Value (°C) | Value (K) | References |

| Melting Point | -75 to -73.1 | 198.15 to 200.05 | [3] |

| Boiling Point | 167 to 169 | 440.15 to 442.15 | [3] |

Experimental Protocols for Property Determination

The determination of the boiling and melting points of chemical substances is guided by standardized protocols to ensure accuracy and reproducibility. The following methodologies are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards.

Determination of Boiling Point (Adapted from OECD Guideline 103)

The boiling point of pentyl propanoate can be determined using several methods, including ebulliometry, the dynamic method, or the distillation method. The distillation method is described here as a common and accessible technique.

Principle: This method involves the distillation of the liquid and the measurement of the boiling temperature under atmospheric pressure.

Apparatus:

-

A distillation flask of appropriate size.

-

A condenser.

-

A receiver flask.

-

A calibrated thermometer or thermocouple.

-

A heating mantle or oil bath.

Procedure:

-

Place a measured volume of pentyl propanoate into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned so that its upper end is level with the lower side of the side-arm of the flask.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and the vapor condenses in the condenser, with the first drop of distillate collected in the receiver. This is the initial boiling point.

-

Continue to observe the temperature. The boiling point is the temperature at which the liquid and its vapor are in equilibrium at a given pressure. A stable temperature reading during distillation indicates the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Melting Point (Adapted from OECD Guideline 102)

For a substance like pentyl propanoate, which has a very low melting point, the determination is more accurately a freezing point determination.

Principle: This method involves cooling the liquid sample at a controlled rate and observing the temperature at which solidification occurs.

Apparatus:

-

A jacketed test tube to hold the sample.

-

A cooling bath (e.g., dry ice/acetone or liquid nitrogen).

-

A calibrated low-temperature thermometer or thermocouple.

-

A stirring device.

Procedure:

-

Place a sample of pentyl propanoate in the inner test tube.

-

Insert the thermometer and stirring device into the sample.

-

Place the test tube assembly into the cooling bath.

-

Stir the sample continuously and record the temperature at regular intervals.

-

As the sample cools, a plateau in the cooling curve will be observed. The temperature at this plateau, where the liquid and solid phases are in equilibrium, is the freezing point (and thus the melting point).

-

If supercooling occurs, the temperature will drop below the freezing point and then rise to a stable plateau as crystallization begins. This stable temperature is recorded as the freezing point.

Chemical Synthesis and Analysis Workflow

The primary method for synthesizing pentyl propanoate is the Fischer esterification of pentan-1-ol with propanoic acid, catalyzed by a strong acid. The subsequent purification and analysis are crucial for obtaining a high-purity product.

Synthesis of Pentyl Propanoate via Fischer Esterification

The following diagram illustrates the workflow for the synthesis of pentyl propanoate.

Analytical Workflow for Pentyl Propanoate Characterization

The purity and identity of the synthesized pentyl propanoate are typically confirmed using Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram outlines the analytical workflow.

References

Physicochemical Properties of n-Pentyl Propionate

An In-depth Technical Guide on the Vapor Pressure and Density of n-Pentyl Propionate

This technical guide provides a comprehensive overview of the vapor pressure and density of n-pentyl propionate, targeted towards researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical relationships through diagrams.

n-Pentyl propionate (also known as amyl propionate) is an ester with a characteristic fruity odor, often used as a solvent and in the formulation of fragrances. An accurate understanding of its physical properties, such as vapor pressure and density, is crucial for its application in various scientific and industrial fields.

Data Presentation

The following tables summarize the available quantitative data for the vapor pressure and density of n-pentyl propionate at specified temperatures.

Table 1: Vapor Pressure of n-Pentyl Propionate

| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (hPa) |

| 20 | 1.5[1][2] | 1.7[3][4] |

Note: 1 mmHg is approximately equal to 1.333 hPa. The reported values are in reasonable agreement.

Table 2: Density of n-Pentyl Propionate

| Temperature (°C) | Density (g/mL) |

| 20 | 0.874[5] |

| 20 | 0.869 - 0.873[6] |

| 25 | 0.873[3][7][8] |

Note: g/cm³ is equivalent to g/mL.

Experimental Protocols

The determination of vapor pressure and density of chemical compounds like n-pentyl propionate is conducted using standardized experimental methods. The following sections detail the principles behind these methodologies.

Vapor Pressure Determination (Based on ASTM D2879)

A common method for determining the vapor pressure-temperature relationship of liquids is the isoteniscope method, as outlined in ASTM D2879.[4][6][8][9][10]

Principle: The isoteniscope is an apparatus used to measure the vapor pressure of a liquid by balancing the pressure of the vapor against a known external pressure. The method is designed to minimize compositional changes during the measurement process.[6][9][10]

Apparatus: The primary apparatus is the isoteniscope, which is a U-shaped glass tube with a bulb on one end to hold the sample and the other end connected to a pressure measurement system. The setup is placed in a constant-temperature bath.

Procedure:

-

Sample Preparation: A small amount of the liquid sample (n-pentyl propionate) is introduced into the isoteniscope.

-

Degassing: Dissolved gases are removed from the sample by gently boiling the liquid under reduced pressure.

-

Equilibrium: The isoteniscope is placed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

-

Pressure Measurement: The external pressure is adjusted until the levels of the liquid in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is equal to the applied external pressure. This pressure is then recorded.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure-temperature profile.

Density Determination (Based on ASTM D4052)

The density of liquids can be accurately determined using a digital density meter, following a procedure such as ASTM D4052.[1][2][3][5][7]

Principle: This method relies on the oscillating U-tube principle. The natural frequency of oscillation of a U-shaped tube is dependent on its mass. When the tube is filled with a liquid, its total mass changes, which in turn alters the frequency of oscillation. This change in frequency is directly related to the density of the liquid.[7][11][12]

Apparatus: A digital density meter equipped with a thermostatically controlled oscillating U-tube.

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Injection: A small volume of the n-pentyl propionate sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.[1][3][7]

-

Temperature Control: The sample within the U-tube is brought to the desired measurement temperature by the instrument's thermostat.

-

Measurement: The instrument automatically measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Cleaning: After the measurement, the U-tube is thoroughly cleaned and dried before the next sample is introduced.

Visualizations

The following diagrams illustrate the conceptual relationships and experimental workflows discussed in this guide.

Caption: Relationship between temperature and physical properties.

Caption: Generalized experimental workflow.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 4. ASTM D2879 - eralytics [eralytics.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 8. petrolube.com [petrolube.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Pentyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl propionate (C8H16O2, Molar Mass: 144.21 g/mol ) is an ester recognized for its characteristic fruity, apricot-pineapple aroma.[1] It is utilized as a flavoring agent and fragrance ingredient in the food, beverage, and cosmetic industries.[2] Accurate and reliable quantification of pentyl propionate is essential for quality control, formulation development, and stability testing in these applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly selective analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like pentyl propionate.[2] This document provides a comprehensive guide, including detailed experimental protocols and data presentation for the GC-MS analysis of this compound.

Principle of Analysis

The analysis involves the separation of pentyl propionate from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The separation is achieved based on the compound's volatility and interaction with the GC column's stationary phase. Subsequent ionization and fragmentation of the molecule in the mass spectrometer produce a unique mass spectrum, which serves as a fingerprint for its identification. Quantification is typically performed by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.

Experimental Protocols

A detailed methodology for the analysis of pentyl propionate by GC-MS is provided below. This protocol can be adapted based on the specific sample matrix and available instrumentation.

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.

1. Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., beverages, liquid formulations):

-